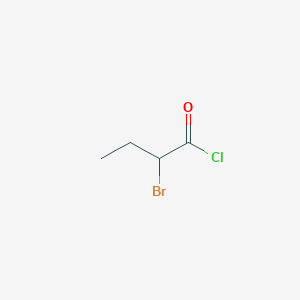

2-溴丁酰氯

描述

Synthesis Analysis

The synthesis of 2-Bromobutyryl chloride and related compounds involves various chemical reactions, highlighting the versatility and complexity of organic synthesis. For example, bromoisobutyryl esterified starch was prepared to investigate its sizing properties, where 2-bromoisobutyryl bromide played a crucial role (Li et al., 2019). Another study focused on the photodissociation of bromoacetyl chloride, providing insights into the molecular behavior of similar compounds under certain conditions (Valero & Truhlar, 2006).

Molecular Structure Analysis

The molecular structure and conformation of bromoacetyl chloride, a compound related to 2-Bromobutyryl chloride, have been explored through gas-phase electron diffraction. This study revealed a mixture of anti and gauche conformers, providing detailed measurements of bond lengths and angles, which are essential for understanding the chemical behavior of these compounds (Steinnes, Shen, & Hagen, 1980).

Chemical Reactions and Properties

2-Bromobutyryl chloride undergoes various chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, its role in the preparation of polyfunctional biaryl derivatives highlights its application in complex chemical syntheses (Wei et al., 2019). The compound's involvement in bromochlorination reactions further illustrates its chemical properties and reaction mechanisms (Negoro & Ikeda, 1984).

Physical Properties Analysis

The physical properties of 2-Bromobutyryl chloride, such as boiling point, melting point, and solubility, are crucial for its handling and application in laboratory and industrial settings. Although specific studies on these properties were not identified, understanding the physical characteristics of similar compounds provides valuable insights into their behavior and applications.

Chemical Properties Analysis

The chemical properties of 2-Bromobutyryl chloride, including reactivity with other compounds, stability under various conditions, and the nature of its by-products, are essential for its effective use in synthesis processes. Studies on related compounds, such as the effect of pyridine on the regio- and stereochemistry of bromine chloride additions to α,β-unsaturated aldehydes and ketones, offer a glimpse into the complex chemical interactions and properties of brominated compounds (Heasley et al., 1996).

科学研究应用

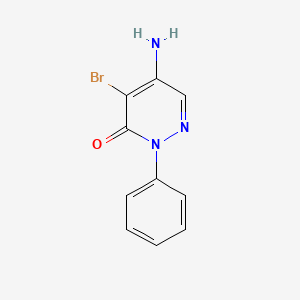

用于测量双肼的荧光探针

2-溴丁酰氯已被用于设计一种用于检测双肼的荧光探针,双肼是一种高度活泼和有毒的化合物。该探针使用4-溴丁酰基团开发,具有低细胞毒性和高灵敏度,适用于环境水系统测试以及在生物背景下如HeLa细胞和斑马鱼中的荧光成像(Zhu et al., 2019)。

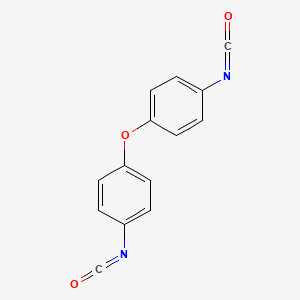

抗菌化合物的合成

研究表明,使用2-溴丁酰氯合成了各种化合物,包括4-羧乙氧甲基-2-[(α-卤代酰基)氨基]噻唑,这些化合物对多种微生物表现出抗菌活性,使它们成为药物开发的潜在候选者(Ateş等,2000)。

有机化学中的合成

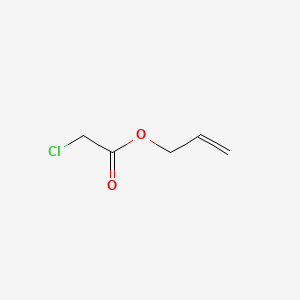

在有机化学中,2-溴丁酰氯是各种合成过程中的关键试剂。它用于制备烯丙基芳基氨基酮和酯,导致3-取代吲哚的形成,这是药物化学中重要的化合物(Kasahara et al., 1986)。

在糖尿病研究中的应用

关于1,2,4-三唑衍生物用于潜在抗糖尿病药物开发的研究突出了4-溴丁酰氯在制备具有中等至良好α-葡萄糖苷酶抑制活性的衍生物中的应用。这表明其在开发糖尿病新治疗剂中的作用(Nafeesa等,2019)。

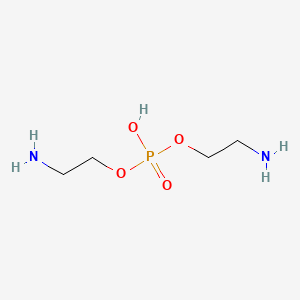

聚合物科学

2-溴丁酰氯在聚合物科学中具有重要应用。它用于合成六官能片状引发剂,用于聚合反应,对于开发先进的聚合物材料起着至关重要的作用(Feng & Pan, 2001)。

生物杀菌剂的制备

在生物杀菌剂开发领域,4-溴丁酰氯用作制备固定化聚合物季铵盐生物杀菌剂的活化剂。这些生物杀菌剂使用尼龙6作为载体,表现出强大的抗生素能力(Xue-yu, 2008)。

安全和危害

2-Bromobutyryl chloride is classified as a dangerous substance. It is highly flammable and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

作用机制

Target of Action

2-Bromobutyryl chloride, also known as 2-bromobutanoyl chloride, is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it can react with various biological molecules due to its reactivity.

Mode of Action

As an acyl chloride, 2-bromobutyryl chloride is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters respectively . This property makes it a valuable tool in organic synthesis for introducing the 2-bromobutyryl group into more complex molecules .

Pharmacokinetics

As a small, lipophilic molecule, it might be absorbed well in the gastrointestinal tract if ingested, but its reactivity could also lead to rapid metabolism and excretion .

Result of Action

The primary result of 2-bromobutyryl chloride’s action is the formation of new organic compounds through its reactions with various nucleophiles. The exact molecular and cellular effects would depend on the specific compounds formed and their interactions with biological systems .

Action Environment

The action of 2-bromobutyryl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of moisture, as it can react with water to form 2-bromobutyric acid and hydrochloric acid . Therefore, it is typically stored and used under dry, inert conditions . Its reactivity can also be influenced by temperature, as higher temperatures can increase the rate of its reactions .

属性

IUPAC Name |

2-bromobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO/c1-2-3(5)4(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROZQELYZZXYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871332 | |

| Record name | 2-Bromobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobutyryl chloride | |

CAS RN |

22118-12-3 | |

| Record name | 2-Bromobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

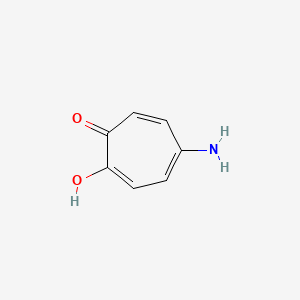

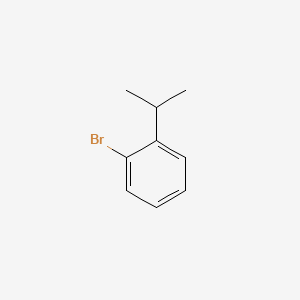

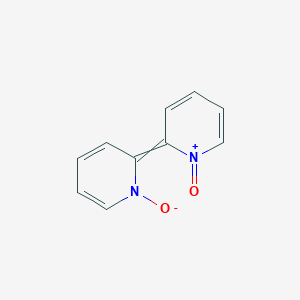

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-bromobutyryl chloride utilized in polymer chemistry?

A1: 2-bromobutyryl chloride serves as a key building block in the synthesis of specialized initiators for controlled polymerization techniques. In the featured research [], it reacts with 2,3,6,7,11,12-hexahydroxytriphenylene through esterification to create a novel hexafunctional discotic initiator, 2,3,6,7,11,12-hexakis(2-bromobutyryloxy)triphenylene (HBTP) [].

Q2: What is the significance of HBTP in polymer synthesis?

A2: HBTP plays a crucial role in Atom Transfer Radical Polymerization (ATRP) []. This initiator, containing six identical 2-bromobutyrate groups, facilitates the simultaneous growth of polymer chains from a central discotic core. This results in the formation of star polymers with well-defined structures and controlled molecular weights. The use of 2-bromobutyryl chloride in creating HBTP highlights its utility in designing complex macromolecular architectures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)